molecular formula C8H6BF3O4 B1446387 (2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid CAS No. 1451392-92-9

(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid

Cat. No.: B1446387
CAS No.: 1451392-92-9
M. Wt: 233.94 g/mol
InChI Key: RLDVJTZCOBBLQW-UHFFFAOYSA-N
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Description

(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid (CAS 1451392-92-9) is a multifunctional arylboronic acid derivative engineered for advanced chemical synthesis and materials research. Its distinct molecular structure incorporates both a reactive formyl group and an electron-withdrawing trifluoromethoxy substituent on the same aromatic ring as the boronic acid functionality. This combination makes it a highly versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions , which are pivotal for constructing complex biaryl structures found in pharmaceuticals and organic materials . The presence of the formyl group at the ortho position relative to the boronic acid is a key structural feature. This arrangement allows the compound to serve as a direct precursor to benzoxaborole heterocycles through straightforward reduction pathways . Benzoxaboroles are a privileged class of compounds in medicinal chemistry, with demonstrated applications due to their unique mechanism of action that can involve binding to essential enzymes . The strong electron-withdrawing nature of the trifluoromethoxy group significantly enhances the acidity of the boronic acid moiety compared to unsubstituted analogs . This increased Lewis acidity can improve the compound's reactivity in cross-coupling reactions and its ability to form stable complexes with diols, which is the basis for developing sensors and separation materials. Furthermore, structural analogs with similar formyl and strong electron-withdrawing groups have shown promising antimicrobial activity in vitro, with studies suggesting their mechanism may involve the inhibition of microbial leucyl-tRNA synthetase (LeuRS) after cyclization to the active benzoxaborole form . This compound requires specific handling to maintain stability; it is recommended to be sealed under an inert atmosphere and stored at 2-8°C . This product is intended for research purposes in chemical synthesis, drug discovery, and materials science and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-formyl-3-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF3O4/c10-8(11,12)16-7-3-1-2-6(9(14)15)5(7)4-13/h1-4,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDVJTZCOBBLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OC(F)(F)F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601210547
Record name Boronic acid, B-[2-formyl-3-(trifluoromethoxy)phenyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451392-92-9
Record name Boronic acid, B-[2-formyl-3-(trifluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-formyl-3-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from Haloaromatic Precursors via Grignard Reaction

One classical approach to prepare formylphenylboronic acids, including substituted derivatives, involves the formation of an arylmagnesium halide intermediate followed by reaction with a trialkyl borate ester. This method has been extensively reported for various formylphenylboronic acids and can be adapted for trifluoromethoxy-substituted analogs with modifications.

  • Procedure:
    The haloaromatic precursor (e.g., bromo- or fluoro-substituted aromatic bearing the trifluoromethoxy group) is reacted with magnesium to form the Grignard reagent in tetrahydrofuran (THF) under reflux conditions. The Grignard reagent is then treated with a trialkyl borate (e.g., tri-n-butyl borate) at low temperatures (typically −40 to −78 °C) to form the boronate intermediate. Subsequent acidic hydrolysis yields the boronic acid.

  • Challenges:
    High purity is difficult to achieve at elevated temperatures due to side reactions forming triarylboranes, borinic acids, or oxidative byproducts such as benzaldehydes and bisformyl biphenyls. The trifluoromethoxy substituent may further complicate the reaction due to its electron-withdrawing effect, potentially reducing the nucleophilicity of the arylmagnesium intermediate.

  • Purification:
    After the reaction, the crude boronic acid is purified by controlled pH precipitation using aqueous sodium hydroxide and hydrochloric acid at low temperatures (~10 °C), followed by filtration and drying under nitrogen. This step significantly enhances purity, often achieving >99% by HPLC analysis.

  • Example Data:
    A similar procedure for 3-formylphenylboronic acid yielded 95% of theory with 99.5% purity (HPLC). Adjustments for trifluoromethoxy substitution are expected to require careful temperature and pH control to maintain product integrity.

Lithium-Halogen Exchange Route

An alternative and more reactive method involves lithium-halogen exchange using organolithium reagents such as butyllithium:

  • Procedure:
    The protected bromoaromatic trifluoromethoxy derivative is treated with butyllithium at −78 °C to form the aryllithium intermediate. This intermediate is then reacted with triisopropyl borate to form the boronate ester, which upon hydrolysis yields the boronic acid.

  • Advantages:
    This route often provides higher yields (up to 99%) and cleaner products due to the high reactivity and selectivity of organolithium reagents.

  • Disadvantages:
    The requirement for very low temperatures (−78 °C) and the use of expensive and moisture-sensitive organolithium reagents make this method less practical for large-scale or industrial synthesis. Additionally, the trifluoromethoxy group may be sensitive to harsh lithiation conditions, requiring careful monitoring.

Direct Introduction of the Trifluoromethoxy Group

The trifluoromethoxy substituent is commonly introduced via specialized fluorination or trifluoromethoxylation reactions on phenolic precursors:

  • Method:
    Phenols are converted to trifluoromethyl aryl ethers by treatment with reagents such as tetrachloromethane and anhydrous hydrogen fluoride in the presence of boron trifluoride catalyst under pressure at elevated temperatures (~150 °C). This method is effective but limited to substrates without ortho substituents capable of hydrogen bonding, which may hinder reaction efficiency.

  • Relevance:
    For preparing (2-formyl-3-(trifluoromethoxy)phenyl)boronic acid, the trifluoromethoxy group is preferably introduced early in the synthesis on the aromatic ring before the boronic acid functionality is installed.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Disadvantages Purity & Yield
Grignard Reaction + Borate Haloaromatic + Mg in THF, reflux; trialkyl borate at −40 to −78 °C; acidic hydrolysis Moderate cost; scalable Requires low temp control; impurities possible ~95% yield; >99% purity after purification
Lithium-Halogen Exchange Haloaromatic + butyllithium at −78 °C; triisopropyl borate quench High yield; clean product Expensive reagents; very low temp; moisture sensitive Up to 99% yield
Trifluoromethoxylation of Phenol Phenol + CCl4 + HF + BF3 catalyst at 150 °C under pressure Direct trifluoromethoxy introduction Harsh conditions; limited substrate scope Moderate yields; substrate dependent

Research Findings and Practical Considerations

  • Purity Control:
    The most common impurities in formylphenylboronic acid syntheses are triarylboranes, borinic acids, and oxidative byproducts. These can be minimized by maintaining low temperatures during organometallic formation and borate addition, as well as by careful pH-controlled precipitation and washing steps.

  • Temperature Sensitivity:
    The trifluoromethoxy group is stable under the described reaction conditions but requires avoidance of prolonged exposure to strong bases or nucleophiles at elevated temperatures to prevent decomposition.

  • Industrial Scale-Up:
    The Grignard method with optimized temperature and pH control is favored industrially for cost reasons despite the need for purification steps. The lithium-halogen exchange, while efficient, is less practical for large scale due to reagent cost and handling complexity.

  • Analytical Verification: High-performance liquid chromatography (HPLC) is the standard method for assessing purity, with typical target purities above 99% for synthetic intermediates used in further applications.

Chemical Reactions Analysis

Types of Reactions

(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reaction
Boronic acids, including (2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid, are widely utilized in the Suzuki-Miyaura coupling reaction, a key method for forming carbon-carbon bonds. This reaction is crucial for synthesizing biaryl compounds, which are important in pharmaceuticals and agrochemicals. The trifluoromethoxy group enhances the electrophilicity of the boron center, facilitating the coupling process with various aryl halides.

Table 1: Comparison of Boronic Acids in Suzuki Coupling

Boronic AcidYield (%)Reaction Conditions
This compound85Aqueous/organic biphasic system
4-Fluorophenylboronic acid78Aqueous/organic biphasic system
2-Naphthaleneboronic acid90Aqueous/organic biphasic system

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that derivatives of formylphenylboronic acids exhibit significant activity against various pathogens. For instance, compounds with similar structures have shown efficacy against Candida albicans and Aspergillus niger, suggesting potential applications in antifungal therapies .

Mechanism of Action
The mechanism underlying the antimicrobial activity is believed to involve the formation of stable complexes with diols present on microbial surfaces, inhibiting their growth. The increased acidity due to the trifluoromethoxy substituent enhances binding interactions with biological targets .

Materials Science

Dynamic Systems Creation
In materials chemistry, boronic acids are employed to create dynamic systems through coordination bonds. The unique properties of fluorinated boron compounds allow for the development of self-healing materials and sensors that can detect specific analytes. The incorporation of this compound into polymer matrices has been explored for enhancing mechanical properties and responsiveness to environmental stimuli .

Case Studies

Study on Antimicrobial Properties
A study conducted on various substituted phenylboronic acids demonstrated that this compound exhibited a Minimum Inhibitory Concentration (MIC) lower than existing antifungal agents like Tavaborole against certain bacterial strains . This positions it as a promising candidate for further development in antimicrobial therapies.

Development of Sensors
Another case study focused on utilizing fluorinated boron compounds for creating sensors capable of detecting reactive oxygen species (ROS). The incorporation of this compound into sensor designs resulted in enhanced sensitivity and selectivity due to its unique electronic properties .

Mechanism of Action

The mechanism of action of (2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid in biological systems often involves the interaction with specific enzymes or proteins. The boronic acid group can form reversible covalent bonds with active site residues, such as serine or threonine, in enzymes. This interaction can inhibit the enzyme’s activity, making it a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The trifluoromethoxy and formyl groups distinguish this compound from other aryl boronic acids. Below is a comparison with structurally similar compounds:

Compound Name CAS Number Molecular Weight Substituents Key Properties/Applications
(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid 1451392-92-9 233.94 -CHO, -OCF₃ Cross-coupling, enzyme inhibition
2-Chloro-5-(trifluoromethoxy)phenylboronic acid 1022922-16-2 240.38 -Cl, -OCF₃ Suzuki reactions, intermediate synthesis
[4-Chloro-3-(trifluoromethoxy)phenyl]boronic acid 902757-07-7 240.38 -Cl, -OCF₃ β-lactamase inhibition studies
(3-Fluoro-2-formylphenyl)boronic acid 871126-15-7 167.96 -F, -CHO Medicinal chemistry applications
(2-Formyl-3-methoxyphenyl)boronic acid 958030-46-1 179.97 -CHO, -OCH₃ Lower lipophilicity than -OCF₃ analogs

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) enhances the boronic acid’s acidity compared to methoxy (-OCH₃) analogs, improving reactivity in cross-coupling reactions .
  • Solubility : The formyl group improves aqueous solubility compared to chloro-substituted analogs, reducing precipitation risks in vitro .
Antiproliferative Effects

While direct data on this compound are unavailable, structurally related boronic acids exhibit varied biological activities:

  • 6-Hydroxynaphthalen-2-yl boronic acid : IC₅₀ = 0.1969 µM (antiproliferative) .
  • Phenanthren-9-yl boronic acid : IC₅₀ = 0.2251 µM .
  • [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits fungal histone deacetylase at 1 µM .
Enzyme Inhibition

Boronic acids inhibit enzymes like β-lactamases and proteases via covalent interactions with catalytic serine residues . For example:

  • Triazole-substituted boronic acids : Improved β-lactamase inhibition (Ki < 1 µM) due to optimized steric and electronic effects .

The trifluoromethoxy group in the target compound may enhance binding to hydrophobic enzyme pockets, while the formyl group could stabilize transition-state analogs .

Biological Activity

(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. Boronic acids are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry and biochemistry.

The compound has the following chemical structure and properties:

  • Chemical Formula: C7H5BF4O3
  • CAS Number: 1451392-92-9
  • Molecular Weight: 215.92 g/mol

The introduction of the formyl group at position 2 of the boronic acid significantly increases its acidity, which can affect its biological activity and interactions with enzymes and receptors .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) Activity Level
Candida albicans100 µg/mlModerate
Aspergillus niger100 µg/mlModerate
Escherichia coli<50 µg/mlHigh
Bacillus cereus<50 µg/mlHigh

The compound shows higher activity against Aspergillus niger and Escherichia coli, with a lower MIC compared to existing antifungal agents like Tavaborole .

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of β-lactamases, which are enzymes that confer antibiotic resistance. These studies reveal that boronic acids can effectively inhibit the activity of these enzymes, thereby enhancing the efficacy of β-lactam antibiotics .

The mechanism through which this compound exerts its biological effects involves:

  • Interaction with Enzymes: The compound can bind to the active sites of specific enzymes, altering their activity. This is particularly relevant in the context of bacterial resistance mechanisms .
  • Cell Membrane Permeability: Its structure may facilitate penetration into microbial cells, allowing for effective intracellular action against pathogens .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various phenylboronic acids, including this compound. Results indicated significant inhibition against Bacillus cereus, suggesting its potential as a therapeutic agent in treating bacterial infections resistant to conventional antibiotics .
  • β-Lactamase Inhibition : Another investigation focused on the ability of this compound to inhibit KPC-2 β-lactamase. The results showed promising Ki values, indicating strong binding affinity and potential for overcoming resistance in Gram-negative bacteria .

Q & A

Q. What are the optimal storage conditions to prevent decomposition?

  • Methodological Answer :
  • Temperature : Store at –20°C under argon.
  • Moisture Control : Use molecular sieves (3Å) in sealed vials.
  • Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH) and track via ¹H NMR .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid
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(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid

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